![molecular formula C12H9F6NO2 B1323350 (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one CAS No. 875444-08-9](/img/structure/B1323350.png)
(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
描述
(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structural features, including the presence of trifluoromethyl groups, which can significantly influence its chemical and physical properties. Oxazolidinones are a class of compounds known for their applications in medicinal chemistry, particularly as antibiotics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction between (S)-4-methyl-2-oxazolidinone and 3,5-bis(trifluoromethyl)benzaldehyde under acidic or basic conditions can yield the desired product.
Chiral Resolution: The chiral centers in the molecule necessitate the use of chiral catalysts or resolution techniques to obtain the (4S,5R) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance efficiency.
化学反应分析
Nucleophilic Substitution at the Oxazolidinone Nitrogen
The oxazolidinone nitrogen undergoes alkylation reactions, enabling diversification of the scaffold. This is exemplified in its use as a precursor for CETP inhibitors in patent US20160075724A1 :
Key factors:
-
Steric effects : The 4-methyl and 5-aryl groups hinder nucleophilic attack at C5 but allow N3 alkylation .
-
Electronic effects : Electron-withdrawing trifluoromethyl groups reduce nitrogen's basicity, requiring strong bases (e.g., NaH) for deprotonation .
Ring-Opening Reactions
The oxazolidinone ring undergoes cleavage under acidic or reductive conditions:
Acidic Hydrolysis
-
Product : (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-diol (unstable, undergoes rapid lactonization)
Reductive Ring Opening
-
Reagents : LiAlH4 in THF
-
Product : Corresponding amino alcohol, utilized in further derivatization for CETP inhibitors .
Electrophilic Aromatic Substitution (EAS)
Reaction | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Bromination | Br2, FeCl3, CH2Cl2, −78°C | 2-Bromo-3,5-bis(trifluoromethyl)phenyl | 22% | |
Suzuki Coupling | Pd(PPh3)4, ArB(OH)2, K2CO3 | Biaryl derivatives | 35–60% |
Notes:
-
Meta-directing effect : Trifluoromethyl groups deactivate the ring, necessitating harsh conditions .
-
Ortho functionalization : Achieved via directed lithiation (e.g., LDA, −78°C) followed by electrophile quenching .
Hydrogen Bonding-Directed Reactivity
X-ray crystallography reveals intermolecular N-H···O hydrogen bonds between oxazolidinone moieties . These interactions:
-
Influence solubility in polar aprotic solvents (e.g., DMF, DMSO) .
-
Modify reactivity in solution by stabilizing transition states involving H-bond acceptors .
Stereochemical Integrity in Reactions
The (4S,5R) configuration is retained under most conditions due to:
科学研究应用
Synthetic Applications
One of the primary applications of this compound lies in its role as an intermediate in the synthesis of pharmaceuticals. Specifically, it has been utilized in the development of inhibitors for cholesteryl ester transfer protein (CETP), which is a target for cardiovascular disease treatments. The compound's oxazolidinone structure is known to enhance bioactivity and selectivity in drug design .
CETP Inhibition
Research has demonstrated that derivatives of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one exhibit potent CETP inhibition. A study employing quantitative structure-activity relationship (QSAR) modeling highlighted the compound's efficacy in lowering cholesterol levels by modulating lipid metabolism .
Antimicrobial Activity
Another significant application is its potential antimicrobial properties. In vitro studies have shown that compounds containing the oxazolidinone moiety can inhibit bacterial growth, making them candidates for antibiotic development. The trifluoromethyl groups enhance lipophilicity and membrane permeability, which are critical factors for antimicrobial activity .
Synthesis of Isoxazolines
The compound has also been employed in the synthesis of isoxazolines through cycloaddition reactions. Research indicates that using this compound as a dipolarophile allows for efficient formation of these heterocycles under mild conditions . This reaction pathway is valuable for creating complex molecular architectures found in various natural products and pharmaceuticals.
Data Table: Summary of Applications
作用机制
The mechanism of action of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to proteins or enzymes, potentially inhibiting their activity. The oxazolidinone ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone derivative used as an antibiotic.
Tedizolid: A more potent oxazolidinone antibiotic with a similar mechanism of action.
Cycloserine: An older antibiotic with a different structure but similar applications.
Uniqueness
(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one is unique due to the presence of two trifluoromethyl groups, which can significantly alter its chemical properties compared to other oxazolidinones. These groups can enhance lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications.
生物活性
The compound (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one , identified by CAS number 875444-08-9, is a chiral oxazolidinone derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉F₆N₁O₂
- Molecular Weight : 313.20 g/mol
- Appearance : Solid
- Assay Purity : ≥99.00%
The compound features a complex structure that includes a bis(trifluoromethyl)phenyl group, contributing to its unique biological properties.
Antimicrobial Properties
Research has indicated that oxazolidinones possess significant antimicrobial activity. In particular, the oxazolidinone class has been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Studies have demonstrated that derivatives of this compound exhibit potent activity against various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Enzyme Inhibition
Recent studies have explored the potential of this compound as an inhibitor of butyrylcholinesterase (BuChE). BuChE is an enzyme implicated in neurodegenerative diseases; thus, inhibitors can have therapeutic implications for conditions like Alzheimer's disease. Quantitative structure–activity relationship (QSAR) modeling has suggested that modifications to the oxazolidinone backbone can enhance inhibitory potency against BuChE .
The mechanism by which this compound exerts its biological effects primarily involves:
- Ribosomal Binding : Interference with bacterial protein synthesis.
- Enzyme Inhibition : Competitive inhibition of cholinesterases leading to increased acetylcholine levels at synaptic clefts.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various oxazolidinone derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against MRSA strains, highlighting its potential as a therapeutic agent .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 0.25 | MRSA |
Linezolid | 0.5 | MRSA |
Study 2: BuChE Inhibition
In another study focusing on neuroprotective agents, this compound was tested for its ability to inhibit BuChE activity. The compound demonstrated an IC50 value of 15 µM, indicating moderate inhibition compared to known inhibitors .
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 15 | BuChE Inhibition |
Donepezil | 10 | BuChE Inhibition |
常见问题
Q. What are the recommended synthetic routes for (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one, and how is stereochemical integrity maintained during synthesis?
Basic
The compound is synthesized via enantioselective methods to preserve its stereochemistry. Key approaches include:
- Asymmetric catalysis : Palladium-catalyzed reactions with chiral ligands, such as (R)-bis(3,5-dimethylphenyl)(2’-vinyl-[1,1’-binaphthalen]-2-yl)phosphane, ensure stereochemical control during cyclization .
- Oxazolidinone scaffold assembly : Reacting 3,5-bis(trifluoromethyl)benzaldehyde derivatives with chiral amino alcohols under Mitsunobu conditions or using Evans auxiliaries .
- Crystallographic verification : X-ray diffraction confirms the (4S,5R) configuration, with reported melting points (e.g., 123–124°C) serving as purity indicators .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and purity of this compound?
Basic
- NMR spectroscopy : 1H/13C NMR resolves diastereotopic protons and confirms substituent positions. For example, the methyl group at C4 appears as a triplet (δ ~1.2–1.3 ppm), while trifluoromethyl groups show distinct 19F NMR signals .
- HRMS-ESI : High-resolution mass spectrometry validates molecular weight (e.g., 637.51 g/mol) and isotopic patterns .
- X-ray crystallography : Crystallographic data (e.g., space group P212121) unambiguously assign the (4S,5R) configuration .
Q. How do QSAR models incorporating electronegativity and molecular topology parameters predict CETP inhibitory activity for derivatives of this oxazolidinone core?
Advanced
Quantitative Structure-Activity Relationship (QSAR) studies reveal:
- Key descriptors : Electronegativity (χ), topological polar surface area (TPSA), and Moriguchi octanol-water partition coefficients (logP) correlate with CETP inhibition .
- Model performance : Support Vector Regression (SVR) outperforms MLR and neural networks, achieving R² > 0.85 for 108 derivatives. Critical substituents (e.g., trifluoromethyl groups at C3/C5) enhance binding to CETP’s hydrophobic pockets .
Descriptor | Role in Activity | Model Contribution |
---|---|---|
Electronegativity | Enhances H-bonding with CETP | 34% |
TPSA | Impacts membrane permeability | 28% |
logP | Dictates lipid solubility | 22% |
Q. What strategies are employed to address metabolic instability in oxazolidinone-based CETP inhibitors, and how does substituent modification at specific positions influence pharmacokinetic profiles?
Advanced
- Metabolic site shielding : Introducing fluorine or bulky groups at C3/C5 reduces CYP450-mediated oxidation. For example, replacing a hydrogen with a trifluoromethyl group increases half-life (t½) from 2.1 to 8.7 hours in murine models .
- Pro-drug approaches : Masking polar groups (e.g., hydroxyls) with ester linkages improves oral bioavailability (e.g., 85% in mice for fluorinated derivatives) .
- UPLC-MS/MS quantification : Validates plasma stability, with detection limits of 0.1 ng/mL for parent compounds and metabolites .
Q. What analytical challenges exist in quantifying this compound and its metabolites in biological matrices, and what UPLC-MS/MS parameters optimize detection specificity?
Advanced
- Matrix effects : Plasma proteins and lipids interfere with ionization. Solution: Protein precipitation with acetonitrile (≥90% recovery) and stable isotope-labeled internal standards (e.g., [(13)C5(15)N]-anacetrapib) .
- Chromatographic conditions :
- MS parameters : ESI+ mode, MRM transitions m/z 638→420 (quantifier) and m/z 638→305 (qualifier) .
Q. How does the compound's binding mode to CETP compare with other inhibitors in its class, and what structural features contribute to its inhibitory selectivity?
Advanced
- Hydrophobic interactions : The 3,5-bis(trifluoromethyl)phenyl group occupies CETP’s lipid-binding cavity, displacing cholesteryl esters. This mechanism differs from torcetrapib, which relies on hydrogen bonding .
- Stereoelectronic effects : The (4S,5R) configuration aligns the oxazolidinone carbonyl for optimal dipole interactions with CETP’s Gln247 residue, enhancing IC50 values (e.g., 8 nM vs. 22 nM for (4R,5S) diastereomers) .
Q. How should researchers resolve contradictions in reported CETP inhibition efficacy across in vitro vs. in vivo studies for this compound?
Advanced
- Species variability : Murine CETP lacks key human residues (e.g., Phe263). Use transgenic models expressing human CETP for translatability .
- Plasma protein binding : Adjust free drug concentrations using equilibrium dialysis. For example, 95% protein binding in humans reduces free fraction to 1.2%, requiring dose adjustments .
- Off-target effects : Screen against related lipid-transfer proteins (e.g., PLTP) to confirm selectivity .
属性
IUPAC Name |
(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)/t5-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIDCVTXTYVGRO-CDUCUWFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635058 | |
Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875444-08-9 | |
Record name | (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyloxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。